molecular formula C17H19IN2O3S B346593 Cambridge id 6967044

Cambridge id 6967044

Cat. No.: B346593
M. Wt: 458.3g/mol
InChI Key: KAQLRTDSMYCDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound associated with Cambridge ID 6967044 (CAS 6007-85-8) is a heterocyclic organic compound with the molecular formula C₆H₂O₃S and a molecular weight of 154.14 g/mol. This compound features a thiophene[3,4-c]pyrrole-4,6-dione core structure, substituted with sulfonyl and aryl groups. It is synthesized via multi-step reactions involving sulfonylation and cyclization, as detailed in experimental protocols . Key properties include:

  • Solubility: Highly soluble in water (2.58 mg/mL) and ethanol (1.34 mg/mL), with moderate solubility in SILICOS-IT (2.94 mg/mL).
  • Hazard Profile: Classified under H315-H319 (causes skin/eye irritation), necessitating precautions during handling .

Properties

Molecular Formula

C17H19IN2O3S

Molecular Weight

458.3g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H19IN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3

InChI Key

KAQLRTDSMYCDFS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Cambridge ID 6967044 (CAS 6007-85-8), we compare it with structurally and functionally related compounds: CAS 1046861-20-4 and CAS 1254115-23-5 .

Table 1: Structural and Physicochemical Comparison

Property CAS 6007-85-8 CAS 1046861-20-4 CAS 1254115-23-5
Molecular Formula C₆H₂O₃S C₆H₅BBrClO₂ C₇H₁₄N₂O
Molecular Weight 154.14 g/mol 235.27 g/mol 142.20 g/mol
Solubility (Water) 2.58 mg/mL 0.24 mg/mL 86.7 mg/mL
Log P (SILICOS-IT) 2.94 0.61 0.8
Bioavailability Score 0.55 0.55 0.55
Hazard Classification H315-H319 Not specified No significant hazards

Key Findings:

Structural Diversity :

  • CAS 6007-85-8 contains a thiophene-dione core, while CAS 1046861-20-4 is a boronic acid derivative with halogens, and CAS 1254115-23-5 features a piperazine-nitrophenyl scaffold.
  • The boronic acid group in CAS 1046861-20-4 enables its use in cross-coupling reactions, distinguishing it from the others .

Solubility and Bioavailability :

  • CAS 1254115-23-5 exhibits exceptional aqueous solubility (86.7 mg/mL), making it suitable for oral formulations, whereas CAS 1046861-20-4 has low solubility (0.24 mg/mL), limiting its pharmacokinetic utility .

Synthetic Efficiency :

  • CAS 1046861-20-4 is synthesized rapidly (1.33 hours) via palladium catalysis, reflecting modern trends in transition-metal-mediated synthesis .
  • In contrast, CAS 6007-85-8 requires longer reaction times (4 hours) due to cyclization steps .

Research Implications

  • CAS 6007-85-8 : Prioritize derivatization to reduce toxicity while retaining bioactivity.
  • CAS 1046861-20-4 : Optimize solubility for biomedical applications using prodrug strategies.
  • CAS 1254115-23-5 : Explore CNS-targeted drug delivery mechanisms due to its high solubility and BBB permeability .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Cambridge ID 6967044?

  • Methodological Answer : Begin by narrowing the scope to balance specificity and feasibility. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate alignment with academic goals . Ensure the question is measurable, avoids bias, and requires synthesis of multiple data sources (e.g., "How does [specific variable] influence the stability of this compound in [defined conditions]?") .

Q. What methodologies are suitable for initial characterization of this compound?

  • Methodological Answer : Start with descriptive and experimental designs such as spectroscopic analysis, chromatography, or controlled variable testing. Use primary data collection (e.g., lab experiments) and cross-reference with secondary data (e.g., Cambridge repositories) to establish baseline properties . Validate methods through peer-reviewed protocols to ensure reproducibility .

Q. How to ensure ethical compliance when requesting data for this compound from Cambridge repositories?

  • Methodological Answer : Submit a structured request to Cambridge English Research (research@cambridgeenglish.org ) with eight components, including research questions, methodology, and advisor approval. Adhere to GDPR and copyright laws, and explicitly acknowledge Cambridge in publications . Avoid commercial applications in proposals to meet ethical guidelines .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer : Systematically search databases (e.g., PubMed, Cambridge Core) using keywords like "synthesis pathways" or "thermodynamic properties." Identify gaps by mapping contradictions in prior studies (e.g., conflicting solubility data) . Use citation tracking tools to locate foundational papers and recent advancements .

Advanced Research Questions

Q. How to design a multi-phase experimental approach for investigating this compound's properties?

  • Methodological Answer : Combine quasi-experimental and longitudinal designs to study dynamic interactions. For example:

  • Phase 1 : Exploratory analysis using qualitative methods (e.g., crystallography).
  • Phase 2 : Quantitative validation via controlled trials (e.g., reaction kinetics under varying temperatures) .
  • Phase 3 : Cross-validate results with computational modeling (e.g., DFT simulations) .

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer : Apply anomaly detection protocols (e.g., Grubbs' test) to identify outliers . Replicate experiments under identical conditions to isolate measurement errors. Use triangulation—compare data from spectroscopy, mass spectrometry, and independent labs—to confirm validity . Publish null results to clarify inconsistencies .

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodological Answer : Anchor hypotheses to established theories (e.g., transition state theory for reaction mechanisms). Design experiments to test theoretical predictions (e.g., "Does [specific catalyst] lower activation energy as predicted by [theory]?") . Use abductive reasoning to refine frameworks based on empirical discrepancies .

Q. How to optimize experimental protocols for this compound to enhance reproducibility?

  • Methodological Answer : Standardize variables (e.g., solvent purity, humidity) and document deviations in lab journals . Implement blind testing to reduce bias. Share protocols via platforms like Protocols.io and include error margins in published data (e.g., ±0.5% for spectroscopic readings) . Conduct peer reviews at each optimization stage .

Key Tables for Reference

Research Stage Design Type Data Sources Validation Method
Initial CharacterizationExperimentalLab experiments, Cambridge repositoriesPeer-reviewed protocols
Advanced AnalysisQuasi-experimentalComputational models, multi-lab datasetsTriangulation
Contradiction ResolutionLongitudinalReplicated trials, anomaly detectionStatistical validation
Framework Application Example
FINER Criteria Evaluating research question feasibility"Is the study of [property] novel and ethical?"
PICO Structuring clinical/mechanistic studiesPopulation: Catalyst; Intervention: Temperature

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.